5-(Z-Amino)-1-pentanol

説明

The exact mass of the compound Benzyl N-(5-hydroxypentyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Z-Amino)-1-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Z-Amino)-1-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.

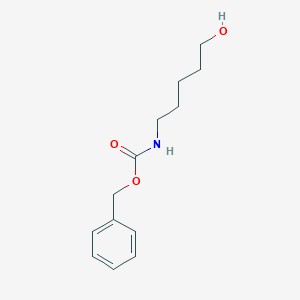

Structure

3D Structure

特性

IUPAC Name |

benzyl N-(5-hydroxypentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIYHFWLYLHCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399033 | |

| Record name | Benzyl N-(5-hydroxypentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87905-98-4 | |

| Record name | Phenylmethyl N-(5-hydroxypentyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87905-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl N-(5-hydroxypentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Z-Amino)-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl N-(5-hydroxypentyl)carbamate: Structure, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Benzyl N-(5-hydroxypentyl)carbamate, a key bifunctional molecule utilized by researchers, medicinal chemists, and professionals in drug development. This document will delve into its chemical identity, structural features, physicochemical properties, and its strategic applications, particularly focusing on its role as a versatile linker and building block in the synthesis of novel therapeutic agents. A detailed, validated experimental protocol for its synthesis and characterization is also provided to ensure scientific rigor and reproducibility.

Deciphering the Nomenclature: 5-(Z-Amino)-1-pentanol vs. Benzyl N-(5-hydroxypentyl)carbamate

A point of initial clarification is crucial regarding the nomenclature of the topic compound. While sometimes referred to as "5-(Z-Amino)-1-pentanol," this name can be misleading. In standard chemical nomenclature, "Z" denotes a cis isomer of a double bond, which is absent in this molecule. The "Z" in this context is an abbreviation for the benzyloxycarbonyl protecting group , also known as the Cbz group. Therefore, the accurate and unambiguous IUPAC name for this compound is Benzyl N-(5-hydroxypentyl)carbamate .

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the preparation of complex molecules.[1] It serves as a robust protecting group for primary and secondary amines, preventing their unwanted reactions while other parts of a molecule are being modified. Its prevalence stems from its stability under a wide range of reaction conditions and its susceptibility to clean removal under specific, mild conditions, most commonly catalytic hydrogenolysis.[2]

This guide will henceforth use the correct nomenclature, Benzyl N-(5-hydroxypentyl)carbamate, and will also provide information on its unprotected precursor, 5-amino-1-pentanol, for a comprehensive understanding.

Chemical Structure and Core Properties

Benzyl N-(5-hydroxypentyl)carbamate is a bifunctional organic molecule that features a primary alcohol at one end of a five-carbon aliphatic chain and a carbamate-protected primary amine at the other. This unique structure imparts it with versatile reactivity, allowing for selective modification at either the hydroxyl or the protected amino group.

Structural Representation

Caption: 2D Chemical Structure of Benzyl N-(5-hydroxypentyl)carbamate.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization. The following tables summarize the key data for both Benzyl N-(5-hydroxypentyl)carbamate and its unprotected precursor, 5-amino-1-pentanol.

Table 1: Physicochemical Properties

| Property | Benzyl N-(5-hydroxypentyl)carbamate | 5-Amino-1-pentanol |

| CAS Number | 87905-98-4[3] | 2508-29-4 |

| Molecular Formula | C₁₃H₁₉NO₃[3] | C₅H₁₃NO |

| Molecular Weight | 237.29 g/mol [3] | 103.16 g/mol |

| Appearance | White to off-white solid | White crystalline solid |

| Melting Point | 43-47 °C | 36-39 °C |

| Boiling Point | Decomposes upon heating | 222 °C |

| Solubility | Soluble in methanol, ethanol, dichloromethane | Soluble in water, ethanol, acetone |

Table 2: Spectroscopic Data for Benzyl N-(5-hydroxypentyl)carbamate

| Spectroscopic Technique | Expected Characteristic Peaks/Signals |

| ¹H NMR | Aromatic protons (benzyl group): ~7.3 ppm (multiplet, 5H); Benzyl CH₂: ~5.1 ppm (singlet, 2H); Carbamate N-H: variable (broad singlet); Methylene protons adjacent to N and O: ~3.1-3.6 ppm (multiplets); Aliphatic chain CH₂: ~1.3-1.6 ppm (multiplets).[4] |

| ¹³C NMR | Carbonyl carbon (carbamate): ~156 ppm; Aromatic carbons (benzyl group): ~127-136 ppm; Benzyl CH₂: ~67 ppm; Aliphatic carbons: ~22-62 ppm.[4] |

| IR (Infrared) Spectroscopy | N-H stretch (carbamate): ~3300-3400 cm⁻¹; C=O stretch (carbamate): ~1690-1710 cm⁻¹; C-O stretch: ~1250 cm⁻¹; O-H stretch (alcohol): ~3200-3500 cm⁻¹ (broad). |

| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 238.14. Fragmentation may occur at the carbamate linkage.[4] |

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of Benzyl N-(5-hydroxypentyl)carbamate is a standard procedure involving the protection of the primary amine of 5-amino-1-pentanol with benzyl chloroformate under basic conditions. This protocol is designed to be self-validating, with clear steps for reaction monitoring and product purification.

Synthesis Workflow

Sources

An In-depth Technical Guide to the Synthesis of Benzyl N-(5-hydroxypentyl)carbamate

This guide provides a comprehensive overview of the synthesis of Benzyl N-(5-hydroxypentyl)carbamate, a valuable bifunctional molecule utilized in various research and development applications, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathway, including the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data.

Introduction

Benzyl N-(5-hydroxypentyl)carbamate (CAS No. 87905-98-4) is a carbamate-protected amino alcohol. The presence of a terminal hydroxyl group and a benzyl-protected amine on a five-carbon aliphatic chain makes it a versatile building block in organic synthesis. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenation.[1] This strategic protection allows for selective functionalization of the hydroxyl group, making the molecule an ideal linker or spacer in the construction of more complex molecular architectures.

Core Synthesis Pathway: N-Benzyloxycarbonyl Protection of 5-Amino-1-pentanol

The most direct and widely employed synthetic route to Benzyl N-(5-hydroxypentyl)carbamate is the N-protection of 5-amino-1-pentanol with benzyl chloroformate. This reaction, a classic example of a Schotten-Baumann reaction, involves the acylation of the primary amine with the chloroformate in the presence of a base.

Reaction Scheme

Caption: General reaction scheme for the synthesis of Benzyl N-(5-hydroxypentyl)carbamate.

Mechanistic Insights and Rationale for Experimental Choices

The nucleophilic primary amine of 5-amino-1-pentanol attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is facilitated by a base, which serves two critical purposes:

-

Neutralization of HCl: The reaction generates hydrochloric acid as a byproduct. The base neutralizes the acid, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[2]

-

Maintaining Reactivity: By maintaining a basic to neutral pH, the amine remains in its free, nucleophilic form, ensuring the reaction proceeds to completion.

Commonly used bases include sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), which are strong enough to neutralize the generated acid but mild enough to avoid unwanted side reactions like the hydrolysis of the chloroformate or the carbamate product.[3]

The choice of solvent is also crucial. A biphasic solvent system, such as a mixture of an organic solvent (e.g., dioxane, THF) and water, is often employed.[4] This system dissolves both the organic-soluble benzyl chloroformate and the water-soluble 5-amino-1-pentanol and the inorganic base, allowing for efficient reaction at the interface of the two phases. The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[4]

Detailed Experimental Protocol

This protocol is a synthesized representation of standard procedures for N-Cbz protection of amino alcohols.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS No. |

| 5-Amino-1-pentanol | C₅H₁₃NO | 103.16 | 2508-29-4 |

| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 501-53-1 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-1-pentanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Add sodium bicarbonate (2.0 eq) to the solution and stir until it is completely dissolved.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of Benzyl Chloroformate: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x volume of the reaction mixture).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford Benzyl N-(5-hydroxypentyl)carbamate as a white solid.

Caption: A step-by-step workflow for the synthesis and purification of Benzyl N-(5-hydroxypentyl)carbamate.

Characterization of Benzyl N-(5-hydroxypentyl)carbamate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value |

| CAS Number | 87905-98-4[3] |

| Molecular Formula | C₁₃H₁₉NO₃[5] |

| Molecular Weight | 237.29 g/mol [5] |

| Appearance | White Solid |

| Melting Point | 43-47 °C |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around δ 7.3 ppm), a singlet for the benzylic methylene protons (around δ 5.1 ppm), and multiplets for the pentyl chain protons. The proton of the N-H carbamate will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate group, the aromatic carbons, the benzylic carbon, and the five carbons of the pentyl chain.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the carbamate (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1690 cm⁻¹), and the O-H stretch of the alcohol (a broad peak around 3400 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Safety Considerations

-

Benzyl Chloroformate: This reagent is corrosive, a lachrymator, and toxic. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

5-Amino-1-pentanol: This compound is a skin and eye irritant. Handle with appropriate personal protective equipment.

-

Organic Solvents: Dioxane and diethyl ether are flammable. All operations should be conducted away from ignition sources.

Conclusion

The synthesis of Benzyl N-(5-hydroxypentyl)carbamate via the N-protection of 5-amino-1-pentanol with benzyl chloroformate is a robust and reliable method. By carefully controlling the reaction conditions, particularly the temperature and pH, high yields of the pure product can be obtained. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient preparation of this versatile chemical building block.

References

-

iChemical. HO-(CH2)5-NHCbz, CAS No. 87905-98-4. [Link]

-

The Royal Society of Chemistry. 1. Synthesis. [Link]

-

Wikipedia. Benzyl chloroformate. [Link]

-

Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. [Link]

-

Organic Syntheses. Formic acid, chloro-, benzyl ester. [Link]

-

Chemistry Stack Exchange. Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. [Link]

Sources

understanding the role of the Z-protecting group in 5-(Z-Amino)-1-pentanol

An In-depth Technical Guide to the Z-Protecting Group in 5-(Z-Amino)-1-pentanol

Authored by a Senior Application Scientist

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within drug development and peptide chemistry, achieving chemoselectivity is paramount. The ability to selectively modify one functional group in the presence of others is the cornerstone of modern synthetic strategy. This guide provides an in-depth technical exploration of the benzyloxycarbonyl (Z or Cbz) protecting group, focusing on its critical role in the context of the bifunctional molecule, 5-amino-1-pentanol. We will dissect the rationale behind the protection of the primary amine, detail the experimental protocols for protection and deprotection, and elucidate the strategic advantages this venerable protecting group offers to the research scientist.

The Imperative for Amine Protection: A Chemoselectivity Primer

Molecules bearing multiple functional groups, such as 5-amino-1-pentanol, present a unique synthetic challenge.[1][2] This molecule contains both a primary amine (-NH₂) and a primary hydroxyl (-OH) group. Both groups possess reactive lone pairs of electrons, rendering them nucleophilic. In many synthetic transformations, reagents intended for the hydroxyl group (e.g., acyl chlorides for esterification, alkyl halides for etherification) will react indiscriminately with the more nucleophilic amine, leading to a mixture of undesired products and low yields of the target molecule.[3]

A protecting group is a molecular "disguise" that is temporarily attached to a functional group to mask its inherent reactivity.[3][4] An ideal protecting group must be:

-

Easy to install in high yield.

-

Stable (robust) to the reaction conditions planned for other parts of the molecule.

-

Easy to remove in high yield under conditions that do not affect other functional groups.

The strategic use of such groups allows for the controlled, stepwise construction of complex molecules.[5][6]

The Benzyloxycarbonyl (Z) Group: An Enduring Workhorse

The benzyloxycarbonyl group, abbreviated as Z or Cbz, is one of the most well-established and reliable amine-protecting groups in organic synthesis.[7][8] Introduced by Leonidas Zervas and Max Bergmann in the 1930s, its discovery revolutionized the field of peptide synthesis.[9][10] The Z-group converts a nucleophilic amine into a significantly less reactive carbamate, which is stable to a wide range of non-reductive reaction conditions.[9][11]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Amino-1-pentanol | C₅H₁₃NO | 103.16 | 2508-29-4[1] |

| 5-(Z-Amino)-1-pentanol | C₁₃H₁₉NO₃ | 237.29 | 87905-98-4 |

| Table 1: Physical Properties of Key Compounds. |

Synthesis of 5-(Z-Amino)-1-pentanol: The Protection Step

The protection of the primary amine in 5-amino-1-pentanol is a straightforward and high-yielding process. The most common method involves the reaction of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[8][12]

Mechanistic Rationale

The mechanism is a classic nucleophilic acyl substitution. The lone pair of the highly nucleophilic amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base, such as sodium bicarbonate or a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[9][12]

Sources

- 1. 5-Amino-1-pentanol - Wikipedia [en.wikipedia.org]

- 2. Applications of 5-Amino-1-pentanol_Chemicalbook [chemicalbook.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. bachem.com [bachem.com]

- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. benchchem.com [benchchem.com]

solubility and stability of 5-(Z-Amino)-1-pentanol in common organic solvents

An In-Depth Technical Guide to the Solubility and Stability of N-Cbz-5-Amino-1-Pentanol

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-Cbz-5-amino-1-pentanol (also known as Benzyl (5-hydroxypentyl)carbamate), a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It delves into the physicochemical properties that govern the compound's behavior in various organic solvents and under different environmental conditions. This guide also outlines detailed methodologies for solubility assessment and stability testing, providing a framework for its effective use and storage.

Introduction: The Role of N-Cbz-5-Amino-1-Pentanol in Modern Synthesis

N-Cbz-5-amino-1-pentanol, where "Cbz" or "Z" represents the benzyloxycarbonyl protecting group, is a bifunctional molecule of significant interest in organic synthesis. The presence of a primary alcohol and a protected primary amine allows for selective chemical transformations, making it a valuable building block for complex molecules, including pharmaceuticals and peptidomimetics. The Cbz group provides robust protection for the amine functionality under a variety of reaction conditions, yet it can be readily removed via catalytic hydrogenation, offering a clean and efficient deprotection strategy.

Understanding the solubility and stability of this intermediate is paramount for its successful application in synthetic routes, ensuring optimal reaction conditions, and maintaining its integrity during storage. This guide aims to provide a detailed analysis of these critical parameters.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-Cbz-5-amino-1-pentanol is essential for predicting its behavior.

| Property | Value | Source |

| Chemical Name | Benzyl (5-hydroxypentyl)carbamate | [1] |

| Synonyms | 5-(Z-AMINO)-1-PENTANOL, 5-(Cbz-amino)-1-pentanol, N-CARBOBENZOXY-5-AMINO-1-PENTANOL | [1] |

| CAS Number | 87905-98-4 | [1] |

| Molecular Formula | C13H19NO3 | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| Appearance | White to Pale Gray to Pale Beige Solid | [1] |

| Melting Point | 43-47 °C | [1] |

| Boiling Point | 408.2 ± 38.0 °C (Predicted) | [1] |

| Density | 1.105 ± 0.06 g/cm3 (Predicted) | [1] |

Solubility Profile in Common Organic Solvents

The solubility of N-Cbz-5-amino-1-pentanol is dictated by its molecular structure, which contains both a polar hydroxyl group and a nonpolar benzyl group. This amphiphilic nature results in varied solubility across different classes of organic solvents.

Qualitative Solubility

Based on available data, N-Cbz-5-amino-1-pentanol exhibits the following qualitative solubility profile:

| Solvent | Class | Solubility | Source |

| Dichloromethane | Chlorinated | Slightly Soluble | [1] |

| Ethyl Acetate | Ester | Slightly Soluble | [1] |

| Methanol | Polar Protic (Alcohol) | Slightly Soluble | [1] |

For the parent compound, 5-amino-1-pentanol (without the Cbz group), solubility is higher in polar solvents due to the presence of the free amine and hydroxyl groups. It is reported to be soluble in N,N-dimethylformamide, ethyl acetate, and dichloromethane, and miscible with water.[2] It also shows some solubility in less polar organic solvents.[2] The introduction of the bulky, nonpolar Cbz group in N-Cbz-5-amino-1-pentanol is expected to decrease its solubility in highly polar solvents like water and increase its affinity for less polar to moderately polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is recommended. The isothermal shake-flask method is a reliable approach.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Cbz-5-amino-1-pentanol to a series of vials, each containing a known volume of a selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Determine the concentration of N-Cbz-5-amino-1-pentanol in the original saturated solution based on the dilution factor and the measured concentration. Express the solubility in units such as mg/mL or g/L.

-

Workflow for Solubility Determination:

Caption: Forced degradation study workflow.

Analytical Methods for Quantification

Accurate and precise analytical methods are crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile organic compounds like N-Cbz-5-amino-1-pentanol.

Recommended HPLC Method

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is generally suitable.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point. The gradient can be optimized to achieve good separation of the parent compound from any impurities or degradation products.

-

Detection: UV detection at a wavelength where the benzyl group of the Cbz moiety absorbs strongly (e.g., around 254 nm) will provide good sensitivity.

-

Quantification: An external standard calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

Conclusion

N-Cbz-5-amino-1-pentanol is a valuable synthetic intermediate whose effective use hinges on a thorough understanding of its solubility and stability. This guide has provided a framework for characterizing these properties, including qualitative data, detailed experimental protocols for quantitative assessment, and an overview of potential degradation pathways. By applying these principles and methodologies, researchers and drug development professionals can optimize reaction conditions, ensure the quality of their synthetic processes, and maintain the integrity of this important molecule during storage and handling.

References

- Guidechem. (n.d.). What are the applications and storage conditions of 5-Amino-1-pentanol?

- MedChemExpress. (n.d.). 5-Amino-1-pentanol.

- Wikipedia. (2023, December 1). 5-Amino-1-pentanol.

- ChemicalBook. (n.d.). 5-(Z-AMINO)-1-PENTANOL | 87905-98-4.

- ChemicalBook. (n.d.). 5-Amino-1-pentanol CAS#: 2508-29-4.

- ChemicalBook. (2019, December 10). Applications of 5-Amino-1-pentanol.

- Sigma-Aldrich. (n.d.). 5-Amino-1-pentanol 95 2508-29-4.

Sources

Introduction: The Structural Elucidation of a Versatile Linker Molecule

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Benzyloxycarbonylamino)-1-pentanol

5-(Benzyloxycarbonylamino)-1-pentanol, often abbreviated as 5-(Z-Amino)-1-pentanol, is a bifunctional organic molecule of significant interest in chemical synthesis and drug development. Its structure incorporates a terminal primary alcohol, a five-carbon aliphatic chain, and a primary amine protected by a benzyloxycarbonyl (Cbz or Z) group. This unique combination makes it a valuable linker, enabling the covalent attachment of molecules to various substrates or the synthesis of more complex structures, such as N-protected amino alcohols which are key building blocks for various pharmaceuticals.[1]

The Cbz group provides robust protection for the amine, stable under a variety of reaction conditions but readily removable via catalytic hydrogenolysis, offering orthogonality with many other common protecting groups.[2] Given its role as a critical building block, unambiguous confirmation of its molecular structure is paramount to ensure the integrity and success of subsequent synthetic steps.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the core spectroscopic techniques used to characterize 5-(Z-Amino)-1-pentanol: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the rationale behind experimental choices and the interpretation of spectral features to provide a self-validating confirmation of the molecule's identity and purity.

Molecular Structure and Spectroscopic Correlation

To effectively interpret spectroscopic data, we must first understand the molecular structure and the distinct chemical environments within it. The structure of 5-(Z-Amino)-1-pentanol contains several key functional groups and proton/carbon environments that will give rise to characteristic spectroscopic signals.

Figure 1. Structure of 5-(Z-Amino)-1-pentanol with systematic numbering for NMR peak assignment.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, we can construct a detailed map of the molecule's carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-defined protocol is essential for acquiring high-quality, reproducible NMR data. The choice of solvent and acquisition parameters is critical for resolving all relevant signals.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 5-(Z-Amino)-1-pentanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for many organic molecules due to its excellent solubilizing properties and the single residual solvent peak at ~7.26 ppm, which typically does not interfere with signals from the analyte. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.[3]

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion, which is crucial for resolving the overlapping multiplets of the aliphatic chain. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 2-5 seconds) to ensure accurate signal integration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon environment.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule. The analysis hinges on three key pieces of information for each signal: chemical shift (δ), integration, and multiplicity.[4]

Expected ¹H NMR Data:

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-g (Aromatic) | 7.30 - 7.40 | Multiplet (m) | 5H | Protons on the benzene ring of the Cbz group are in a characteristic aromatic region. |

| H-f (Benzylic) | 5.10 | Singlet (s) | 2H | The two benzylic protons are chemically equivalent and adjacent to an oxygen, shifting them downfield. They show no coupling to other protons, resulting in a singlet. |

| NH (Carbamate) | ~4.9 - 5.2 | Broad Singlet (br s) | 1H | The carbamate proton signal is often broad due to quadrupole effects from the nitrogen and potential hydrogen bonding. Its position can be variable. |

| H-5 (-CH₂-O) | 3.64 | Triplet (t) | 2H | These protons are adjacent to the electron-withdrawing hydroxyl group, causing a significant downfield shift. They are coupled to the two H-4 protons. |

| H-1 (-CH₂-N) | 3.18 | Quartet (q) or Triplet of Triplets (tt) | 2H | These protons are adjacent to the nitrogen of the carbamate group, shifting them downfield. They are coupled to both the NH proton and the two H-2 protons. |

| H-4 | 1.50 - 1.65 | Multiplet (m) | 2H | Part of the aliphatic chain, these protons are coupled to H-5 and H-3, resulting in a complex multiplet. |

| H-2, H-3 | 1.30 - 1.50 | Multiplet (m) | 4H | The central methylene groups of the pentanol chain have similar chemical environments and extensive coupling, leading to overlapping multiplets in the standard aliphatic region. |

| OH (Alcohol) | Variable | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It can be confirmed by a D₂O exchange experiment, where the peak disappears.[4] |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Expected ¹³C NMR Data:

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-h (Carbonyl) | ~156.5 | The carbonyl carbon of the carbamate group is highly deshielded due to the two adjacent electronegative oxygen and nitrogen atoms.[5][6] |

| C-i (Aromatic, Quaternary) | ~136.8 | The aromatic carbon directly attached to the benzylic group. |

| C-j (Aromatic, CH) | ~128.5, 128.1, 127.9 | The protonated carbons of the benzene ring typically appear in this region. |

| C-f (Benzylic) | ~66.7 | The benzylic carbon is shifted downfield by the adjacent oxygen atom. |

| C-5 (-CH₂-O) | ~62.7 | The carbon bonded to the hydroxyl group is the most downfield of the aliphatic carbons. |

| C-1 (-CH₂-N) | ~40.8 | The carbon adjacent to the carbamate nitrogen. |

| C-4 | ~32.3 | Aliphatic carbon beta to the hydroxyl group. |

| C-2 | ~29.5 | Aliphatic carbon beta to the nitrogen. |

| C-3 | ~23.2 | The central carbon of the pentanol chain, least affected by heteroatoms and therefore the most upfield. |

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrational energies of different covalent bonds.

Experimental Protocol: IR Spectrum Acquisition

Methodology:

-

Sample Preparation: A small amount of the solid 5-(Z-Amino)-1-pentanol can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Acquisition: The spectrum is recorded, typically over the range of 4000 to 600 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Data Interpretation

The IR spectrum confirms the presence of the key functional groups: O-H (alcohol), N-H (carbamate), C=O (carbamate), C-O bonds, and the aromatic ring.

Table of Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3350 | O-H Stretch | Alcohol | Strong, Broad |

| ~3330 | N-H Stretch | Carbamate | Medium, Sharp |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic Ring | Medium |

| 3000 - 2850 | C-H Stretch (sp³) | Aliphatic Chain | Strong |

| ~1690 | C=O Stretch | Carbamate Carbonyl | Strong, Sharp |

| ~1530 | N-H Bend | Carbamate | Medium |

| 1600 & 1495 | C=C Stretch | Aromatic Ring | Medium |

| ~1250 & ~1050 | C-O Stretch | Carbamate & Alcohol | Strong |

Analysis:

-

The O-H and N-H Region: The spectrum will be dominated by a strong, broad absorption centered around 3350 cm⁻¹ for the hydrogen-bonded O-H stretch of the alcohol.[7] Superimposed on this or appearing as a distinct shoulder will be the N-H stretch of the carbamate group around 3330 cm⁻¹.[8]

-

The Carbonyl Stretch: A very strong and sharp absorption band around 1690 cm⁻¹ is a definitive indicator of the carbamate C=O group.[9] Its position is characteristic and distinguishes it from other carbonyls like ketones or esters.

-

Fingerprint Region: Strong bands corresponding to the C-O stretching vibrations of the alcohol (~1050 cm⁻¹) and the carbamate ester linkage (~1250 cm⁻¹) will be prominent in the fingerprint region.[10]

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrum Acquisition

Methodology:

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule. The sample is dissolved in a solvent like methanol or acetonitrile and infused into the mass spectrometer. ESI typically generates protonated molecules, [M+H]⁺, or other adducts like [M+Na]⁺.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to generate a mass-to-charge (m/z) spectrum.

Mass Spectrometry Data Interpretation

The molecular formula of 5-(Z-Amino)-1-pentanol is C₁₃H₁₉NO₃, with a monoisotopic mass of approximately 237.14 Da.[11][12]

Expected Mass Spectrum Data:

-

Molecular Ion Peak: In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 238.1. A sodium adduct [M+Na]⁺ at m/z ≈ 260.1 may also be present.[13]

-

Key Fragmentation Pathways: Tandem MS (MS/MS) experiments can induce fragmentation, providing further structural proof. The Cbz group is known to produce characteristic fragments.[14]

Analysis of Fragments:

-

Tropylium Ion (m/z = 91.1): The most characteristic fragment for benzyl-containing compounds is the tropylium cation (C₇H₇⁺). Its presence is strong evidence for the Cbz protecting group.

-

Loss of Toluene (m/z = 146.1): Cleavage of the benzylic C-O bond followed by hydrogen transfer can lead to the loss of toluene (92 Da), leaving a protonated amino-pentanol carbamic acid fragment.

-

Loss of Benzyl Alcohol (m/z = 130.1): A rearrangement can lead to the elimination of benzyl alcohol (108 Da).[14]

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating structural characterization of 5-(Z-Amino)-1-pentanol. ¹H and ¹³C NMR spectroscopy confirms the precise connectivity of the carbon-hydrogen framework, IR spectroscopy verifies the presence of all key functional groups, and Mass Spectrometry confirms the molecular weight and the identity of the critical benzyloxycarbonyl protecting group. Together, these techniques provide researchers with the unequivocal data needed to confirm the identity, purity, and structural integrity of this important synthetic building block, ensuring reliability in subsequent research and development applications.

References

-

PubChem. 5-Amino-1-pentanol, TMS derivative. National Center for Biotechnology Information. Available from: [Link].

-

Amerigo Scientific. 5-(Z-Amino)-1-pentanol (≥98.0%). Amerigo Scientific. Available from: [Link].

-

PubChemLite. 5-(z-amino)-1-pentanol (C13H19NO3). Université du Luxembourg. Available from: [Link].

-

Wikipedia. 5-Amino-1-pentanol. Wikimedia Foundation. Available from: [Link].

-

PubChem. 5-Benzylamino-1-pentanol. National Center for Biotechnology Information. Available from: [Link].

- Google Patents. A kind of synthetic method of 5-amino-1-pentanol. Google.

-

Reddit. chemical shift of carbamate. Reddit. Available from: [Link].

-

University of Colorado Boulder. Infrared Spectroscopy Handout. Available from: [Link].

-

National Institutes of Health. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH. Available from: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013036). HMDB. Available from: [Link].

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. LibreTexts. Available from: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. Available from: [Link].

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available from: [Link].

-

ResearchGate. Study on carbamate stability in the AMP/CO2/H2O system from 13C-NMR spectroscopy. ResearchGate. Available from: [Link].

-

University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link].

-

ACS Catalysis. Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. American Chemical Society. Available from: [Link].

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. Available from: [Link].

-

YouTube. Interpreting NMR Example 3. Chad's Prep. Available from: [Link].

-

ResearchGate. FT-IR spectrum of CBZ. ResearchGate. Available from: [Link].

-

LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts. Available from: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0013036). HMDB. Available from: [Link].

-

SpectraBase. (R)-4-((Benzyloxycarbonyl)amino)-1-nonanol - Optional[13C NMR] - Chemical Shifts. Wiley-VCH. Available from: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). HMDB. Available from: [Link].

-

YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. Problems in Chemistry. Available from: [Link].

-

NIST WebBook. Pentanol, 5-amino-. National Institute of Standards and Technology. Available from: [Link].

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link].

-

PubMed Central. A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant”. National Institutes of Health. Available from: [Link].

-

Chemistry Stack Exchange. Mass Spectra: 1-pentanol vs 3-pentanol. Stack Exchange Inc. Available from: [Link].

-

Science. Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp³)–O Coupling. American Association for the Advancement of Science. Available from: [Link].

-

ResearchGate. FTIR spectrum of liquid pentanol C5H11OH. ResearchGate. Available from: [Link].

-

YouTube. Analyzing an IR spectrum part 2. The Organic Chemistry Tutor. Available from: [Link].

-

SpectraBase. 5-Amino-1-pentanol - Optional[13C NMR] - Spectrum. Wiley-VCH. Available from: [Link].

-

NIST WebBook. Pentanol, 5-amino-. National Institute of Standards and Technology. Available from: [Link].

-

MassBank. 1-pentanol. MassBank. Available from: [Link].

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0013036) [hmdb.ca]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. www1.udel.edu [www1.udel.edu]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 5-(Z-Amino)-1-pentanol (≥98.0%) - Amerigo Scientific [amerigoscientific.com]

- 12. 5-(Z-Amino)-1-pentanol = 98.0 87905-98-4 [sigmaaldrich.com]

- 13. PubChemLite - 5-(z-amino)-1-pentanol (C13H19NO3) [pubchemlite.lcsb.uni.lu]

- 14. benchchem.com [benchchem.com]

potential applications of 5-(Z-Amino)-1-pentanol in organic synthesis

An In-depth Technical Guide to the Synthetic Applications of N-Benzyloxycarbonyl-5-aminopentanol

Abstract

N-Benzyloxycarbonyl-5-aminopentanol, commonly referred to as 5-(Z-Amino)-1-pentanol, is a bifunctional organic building block of significant strategic value in modern synthetic chemistry. Its structure, featuring a primary alcohol and a carbamate-protected primary amine, offers a versatile platform for the construction of complex molecular architectures. The benzyloxycarbonyl (Cbz or Z) group provides robust, yet readily cleavable, protection for the nitrogen nucleophile, allowing for selective manipulation of the terminal hydroxyl group. This guide provides an in-depth exploration of the core applications of this reagent, focusing on its utility in the synthesis of heterocyclic scaffolds, its role as a flexible linker in peptidomimetics, and its position as a precursor to bioactive natural products. We will detail the causality behind experimental choices, provide validated protocols for key transformations, and offer insights into its strategic deployment in drug discovery and development.

The Strategic Value of a Bifunctional Building Block

The synthetic utility of N-Cbz-5-aminopentanol stems from the orthogonal nature of its two functional groups. The benzyloxycarbonyl (Cbz) protecting group, introduced by Bergmann and Zervas in the 1930s, was a foundational development in peptide chemistry.[1] It is stable under a wide range of acidic and basic conditions, yet can be cleanly removed via catalytic hydrogenolysis.[1][2] This stability profile allows chemists to perform extensive modifications at the hydroxyl terminus without risking premature deprotection of the amine.

The five-carbon aliphatic chain provides flexibility and appropriate spacing, making it an ideal component for linkers or for forming medium-sized rings, such as the piperidine scaffold, which is a dominant motif in pharmaceuticals.[3]

Caption: Nucleophilic acyl substitution mechanism for Cbz protection.

Experimental Protocol 1: N-Benzyloxycarbonylation

This protocol is adapted from standard literature procedures for amine protection. [1][4]

-

Dissolution: Dissolve 5-amino-1-pentanol (1.0 eq) and sodium bicarbonate (3.0 eq) in a 2:1 mixture of Tetrahydrofuran (THF) and water. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise to the stirred solution, ensuring the temperature is maintained between 0-5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-20 hours. Monitor reaction completion by Thin-Layer Chromatography (TLC).

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield N-Cbz-5-amino-1-pentanol as a white solid.

| Parameter | Condition | Typical Yield | Reference |

| Reagent | Benzyl Chloroformate (Cbz-Cl) | 90-99% | [1][4] |

| Base | NaHCO₃ or Na₂CO₃ | [1][5] | |

| Solvent | THF/H₂O or Dioxane/H₂O | [1] | |

| Temperature | 0 °C to Room Temperature | [1] |

Application I: Synthesis of Piperidine Scaffolds

A premier application of N-Cbz-5-aminopentanol is in the synthesis of N-protected piperidines, which are precursors to a vast array of natural products and pharmaceuticals, including piperidine alkaloids. [3][6][7]The synthetic strategy is elegant and hinges on a two-step sequence: oxidation of the primary alcohol to an aldehyde, followed by an intramolecular cyclization.

Step A: Oxidation to N-Cbz-5-aminopentanal

The conversion of the terminal alcohol to the corresponding aldehyde, N-Cbz-5-aminopentanal, is a critical transformation. The choice of oxidant is paramount to avoid over-oxidation to the carboxylic acid and to prevent epimerization if chiral centers are present nearby. [8]Mild, modern oxidation reagents are strongly preferred over traditional chromium-based reagents.

| Oxidation Method | Reagents | Key Advantages | Considerations |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | High yields, mild, wide functional group tolerance. [4][9] | Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide. [4] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Neutral pH, room temp, high yields, easy work-up, tolerates sensitive groups. [10][11] | Reagent is expensive and can be explosive under certain conditions. [11] |

For its operational simplicity and mild conditions, the Dess-Martin oxidation is an excellent choice for this transformation. [10][12]

Experimental Protocol 2: Dess-Martin Oxidation

-

Setup: Dissolve N-Cbz-5-amino-1-pentanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion. If the substrate is acid-sensitive, pyridine (2.0 eq) can be added as a buffer. [10]3. Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction & Purification: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude aldehyde is often used immediately in the next step without extensive purification.

Step B: Intramolecular Cyclization

The resulting N-Cbz-5-aminopentanal is primed for cyclization. While direct reductive amination of the aldehyde in the presence of the protected amine is not feasible, a common strategy involves first deprotecting the Cbz group to unmask the primary amine. The resulting 5-aminopentanal exists in equilibrium with its cyclic imine (Δ¹-piperideine), which can then be reduced to furnish piperidine. Alternatively, strategies such as intramolecular aza-Michael reactions can be employed on elaborated versions of the aldehyde to form substituted piperidines stereoselectively. [6]

Caption: Synthetic pathway from N-Cbz-5-amino-1-pentanol to the piperidine core.

Application II: Linker for Solid-Phase Peptide Synthesis (SPPS)

The modification of peptides to improve their stability and bioavailability is a cornerstone of drug development. [13]N-Cbz-5-aminopentanol is an ideal linker to generate peptides with a C-terminal amino alcohol modification. In this workflow, the hydroxyl group is used to anchor the molecule to a solid-phase resin.

The most common strategy involves attaching the building block to a highly acid-labile resin, such as 2-chlorotrityl chloride resin. [14]This allows the peptide chain to be built using standard Fmoc-based SPPS protocols. The final cleavage from the resin with mild acid yields a fully protected peptide alcohol, leaving the Cbz group and side-chain protecting groups intact for further solution-phase chemistry if desired. Alternatively, cleavage with a stronger acid cocktail will yield the deprotected peptide alcohol.

Caption: Workflow for using N-Cbz-5-amino-1-pentanol as a linker in SPPS.

Deprotection and Further Transformations

The final step in many synthetic sequences involving this building block is the removal of the Cbz group to liberate the primary amine.

Mechanism and Protocol for Cbz Deprotection

Catalytic hydrogenolysis is the method of choice for Cbz deprotection. [1][2]The reaction proceeds on the surface of a palladium catalyst, where the benzylic C-O bond is cleaved by hydrogen. The initial products are the free amine and toluene, with the unstable carbamic acid intermediate rapidly decarboxylating to release CO₂.

Caption: Deprotection of the Cbz group via Pd/C-catalyzed hydrogenation.

Experimental Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol is a standard, reliable method for Cbz removal. [1][5][15]

-

Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent like methanol (MeOH) or ethanol (EtOH) in a flask suitable for hydrogenation.

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) to the solution. Caution: The catalyst can be pyrophoric and should be handled while wet or under an inert atmosphere.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge-fill cycle three times. Maintain a positive pressure of H₂ (e.g., with a balloon).

-

Reaction: Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and are removed during this step.

Conclusion

N-Benzyloxycarbonyl-5-aminopentanol is a foundational building block whose value lies in its simplicity and predictability. The robust Cbz group allows for the selective elaboration of the hydroxyl terminus, which can be oxidized to an aldehyde for intramolecular cyclizations or used as an anchor point for solid-phase synthesis. These pathways provide reliable access to valuable piperidine scaffolds and C-terminally modified peptides. As a readily prepared, versatile, and well-understood reagent, it remains an indispensable tool for researchers and scientists in the fields of medicinal chemistry and drug development.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

-

Wikipedia. Dess–Martin oxidation. Available from: [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]

-

Wikipedia. Dess–Martin periodinane. Available from: [Link]

-

Xu, J. et al. (2012). An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. Science China Chemistry, 55(12), 2485–2496. Available from: [Link]

-

Pharmaffiliates. 5-Amino-N-benzyloxycarbonylpentanol. Available from: [Link]

-

O'Donovan, D. G., & Keogh, M. F. (1968). Biosynthesis of piperidine alkaloids. Tetrahedron Letters, 9(3), 265-267. Available from: [Link]

-

de la Cruz, P. et al. (2004). First Practical Protection of Alpha-Amino Acids as N,N-benzyloxycarbamoyl Derivatives. The Journal of Organic Chemistry, 69(10), 3590-3592. Available from: [Link]

-

Wipf, P. Group. (2007). Alcohol Oxidations. Available from: [Link]

-

Wikipedia. Swern oxidation. Available from: [Link]

-

Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and Benzyl ester groups. Tetrahedron Letters, 56(23), 3389-3392. Available from: [Link]

- Google Patents. US8357820B2 - Process for producing N-protected amino acid.

-

Indian Journal of Advances in Chemical Science. (2014). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. 3, 82-86. Available from: [Link]

-

Albericio, F. (2018). Linkers, resins, and general procedures for solid-phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 24(1), 1-13. Available from: [Link]

-

Bakunov, S. A. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992. Available from: [Link]

-

Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–299. Available from: [Link]

-

Rathman, B. M. et al. (2021). Synthesis and conformation of backbone N-aminated peptides. Methods in Enzymology, 656, 271-291. Available from: [Link]

-

Wang, Y. et al. (2023). Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. RSC Advances, 13(45), 31690-31694. Available from: [Link]

-

Organic Syntheses. N-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Available from: [Link]

-

Bofill, J. M. et al. (2011). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International journal of peptide research and therapeutics, 17(3), 177–191. Available from: [Link]

- Google Patents. CN108947851B - A kind of synthetic method of 5-amino-1-pentanol.

-

Zhang, X. et al. (2015). Base-Mediated Cyclization of N-Benzyl Ketimines with Vinyl Sulfoxides: An Approach to Polysubstituted 1-Pyrrolines. The Journal of Organic Chemistry, 80(12), 6411-6418. Available from: [Link]

-

DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Available from: [Link]

-

Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. Available from: [Link]

-

ResearchGate. Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Available from: [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 5-Aminopentanal (HMDB0012815). Available from: [Link]

Sources

- 1. Total synthesis of manzamine A and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. Enantioselective total syntheses of manzamine a and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 9. Swern oxidation - Wikipedia [en.wikipedia.org]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-Depth Technical Guide to the Foundational Research and Application of Benzyl (5-hydroxypentyl)carbamate (CAS 87905-98-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research, synthesis, and core applications of Benzyl (5-hydroxypentyl)carbamate (CAS 87905-98-4). Initially synthesized as a versatile chemical intermediate, this molecule has found significant utility as a bifunctional linker in the fields of chemical biology and drug discovery. Its unique structure, featuring a stable carbamate group for amine protection and a terminal hydroxyl group for further functionalization, has made it an important tool in the construction of complex molecular architectures, including those used in Proteolysis Targeting Chimeras (PROTACs®) and the synthesis of intricate glycans. This guide details the established synthetic protocols, thorough characterization data, and the logical underpinnings of its application, providing researchers with a practical resource for leveraging this compound in their work.

Introduction: The Emergence of a Versatile Linker

In the landscape of medicinal chemistry and chemical biology, the development of bifunctional molecules has revolutionized the approach to modulating biological systems. These molecules, designed to interact with multiple targets simultaneously, often rely on carefully chosen "linkers" to connect distinct pharmacophores or functional moieties. The linker is not merely a passive spacer but plays a crucial role in determining the overall properties of the conjugate, including its solubility, cell permeability, and the spatial orientation of the connected entities.

The carbamate group is a key structural motif in numerous approved drugs and prodrugs.[1] Carbamates are recognized for their excellent chemical and proteolytic stability, their ability to permeate cell membranes, and their structural resemblance to a peptide bond.[2] These properties make them ideal candidates for use in linker chemistry, where stability and controlled reactivity are paramount.

Benzyl (5-hydroxypentyl)carbamate (also known as N-Benzyloxycarbonyl-5-aminopentanol or 5-(Cbz-amino)-1-pentanol) emerged as a valuable building block within this context. Its design incorporates a benzyloxycarbonyl (Cbz) protecting group, a classic and robust method for masking the reactivity of a primary amine, attached to a five-carbon aliphatic chain terminating in a primary alcohol. This architecture provides a stable, yet deprotectable, amine and a readily functionalizable hydroxyl group, making it a foundational component for the synthesis of more complex molecules. While a singular "discovery" paper for this specific compound is not readily apparent in the historical literature, its utility has been demonstrated in a variety of applications, underscoring its importance as a fundamental tool for the synthetic chemist.

Synthesis and Characterization

The synthesis of Benzyl (5-hydroxypentyl)carbamate is a straightforward and high-yielding process, typically involving the protection of a primary amino alcohol. The most common and well-documented method utilizes the reaction of 5-amino-1-pentanol with benzyl chloroformate.

Synthetic Protocol

The following protocol is adapted from established synthetic procedures and provides a reliable method for the preparation of Benzyl (5-hydroxypentyl)carbamate.[3]

Reaction Scheme:

Caption: General synthesis scheme for Benzyl (5-hydroxypentyl)carbamate.

Materials:

-

5-amino-1-pentanol

-

Benzyl chloroformate (CbzCl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Cyclohexane

Procedure:

-

To a solution of 5-aminopentan-1-ol (1 equivalent) and NaHCO₃ (3 equivalents) in a mixture of THF and H₂O, add CbzCl (1.3 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to stir at 20 °C for 16 hours.

-

Monitor the reaction progress by a suitable method (e.g., LCMS).

-

Upon completion, the crude product can be dispersed with a minimal amount of cyclohexane.

-

Filter the resulting solid and dry it under vacuum to yield Benzyl (5-hydroxypentyl)carbamate as a white solid.

Rationale for Experimental Choices:

-

The use of sodium bicarbonate as a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

A mixed solvent system of THF and water ensures the solubility of both the organic and inorganic reagents.

-

The dropwise addition of benzyl chloroformate at a reduced temperature helps to control the exothermic nature of the reaction.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of Benzyl (5-hydroxypentyl)carbamate.

Table 1: Physicochemical and Spectroscopic Data for Benzyl (5-hydroxypentyl)carbamate

| Property | Value |

| CAS Number | 87905-98-4 |

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.29 g/mol |

| Appearance | White solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.35 (m, 5H), 5.09 (s, 2H), 4.8 (brs, 1H), 3.65 (m, 2H), 3.20 (m, 2H), 1.50-1.58 (m, 6H), 1.39 (m, 2H)[3] |

| Predicted ¹³C NMR | Aromatic C: 127-129 ppm, Benzyl CH₂: ~67 ppm, Carbamate C=O: ~156 ppm, Pentyl Chain CH₂: 22-52 ppm[4] |

| Predicted IR (cm⁻¹) | O-H Stretch: 3200-3600 (Broad), N-H Stretch: 3300-3500, C-H (Aromatic) Stretch: 3000-3100, C=O (Carbamate) Stretch: ~1694[4] |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺: 238.1438 |

Foundational Applications in Chemical Biology and Drug Discovery

The utility of Benzyl (5-hydroxypentyl)carbamate lies in its role as a versatile linker, enabling the covalent connection of different molecular entities. This has been particularly impactful in the construction of bifunctional molecules and in the synthesis of complex biomolecules.

Linker for Bifunctional Molecules (e.g., PROTACs®)

Proteolysis Targeting Chimeras (PROTACs®) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding moiety and the E3 ligase ligand is a critical component of a PROTAC®, influencing the formation and stability of the ternary complex.

Benzyl (5-hydroxypentyl)carbamate serves as a foundational building block for the synthesis of these linkers. The carbamate provides a stable linkage, while the terminal hydroxyl group offers a convenient handle for attachment to either the target-binding ligand or the E3 ligase ligand, often after conversion to a more reactive functional group.

Caption: Role of Benzyl (5-hydroxypentyl)carbamate as a precursor to linkers in bifunctional molecules.

Synthesis of Complex Glycans and Polysaccharides

The synthesis of complex carbohydrates is a challenging area of organic chemistry that relies on the use of well-defined building blocks with orthogonal protecting groups. Benzyl (5-hydroxypentyl)carbamate has been employed as a linker to attach synthetic oligosaccharides to solid supports or to other molecules for the development of glycan arrays and conjugate vaccines.

In this context, the hydroxyl group of Benzyl (5-hydroxypentyl)carbamate can act as a nucleophile in glycosylation reactions, forming a stable ether linkage to the anomeric carbon of a sugar. The Cbz-protected amine at the other end of the linker can then be deprotected and used for conjugation to a protein carrier or a microarray surface.

Conclusion and Future Perspectives

Benzyl (5-hydroxypentyl)carbamate (CAS 87905-98-4) is a prime example of a foundational chemical building block whose value is realized through its application in constructing more complex and functionally sophisticated molecules. While its initial discovery may not be marked by a single seminal publication, its widespread use in contemporary chemical biology and drug discovery is a testament to its utility. The combination of a stable, yet versatile, carbamate protecting group and a functionalizable hydroxyl moiety provides a robust platform for the synthesis of linkers for bifunctional molecules and for the assembly of complex biomolecular structures. As the fields of targeted protein degradation and glycobiology continue to advance, the demand for well-defined and versatile linkers will undoubtedly grow, ensuring that Benzyl (5-hydroxypentyl)carbamate remains a relevant and valuable tool for researchers and scientists.

References

- Ghosh AK, Brindisi M. Organic Carbamates in Drug Design and Medicinal Chemistry. J Med Chem. 2015;58(7):2895-2940.

-

BPS Bioscience. Benzyl (5-hydroxypentyl)carbamate 82077. Available from: [Link]

- Google Patents. WO2021194318A1 - Plk1 selective degradation inducing compound.

- Tomašković L, Matić S, Jarak I, Kelava V, Perković I. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Curr Med Chem. 2020;27(21):3547-3571.

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(Z-AMINO)-1-PENTANOL | 87905-98-4 [amp.chemicalbook.com]

- 4. Benzyl (5-(hydroxyamino)pentyl)carbamate | 91905-05-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Theoretical Properties of Benzyloxycarbonyl (Cbz) Protected Linkers

Introduction: The Genesis of Controlled Synthesis

The ability to construct complex organic molecules, particularly peptides, with atomic precision is a cornerstone of modern chemistry and drug development. Before the 1930s, however, the synthesis of peptides was an exercise in frustration, often yielding intractable mixtures from uncontrolled polymerization.[1] The landscape was fundamentally altered by the pioneering work of Max Bergmann and Leonidas Zervas, who introduced the benzyloxycarbonyl (Cbz or Z) group in 1932.[1][2] This innovation was the first truly effective "protecting group" for amines, converting the highly reactive nucleophilic amine into a stable carbamate and thus enabling the stepwise, controlled assembly of amino acids.[1]

This guide delves into the core theoretical properties of the Cbz group, not merely as a standalone protecting group, but as a critical component within linker chemistries. A linker is a molecular bridge that connects a substrate to a solid support, a drug to a targeting moiety, or different parts of a complex molecule.[3][4][5] The stability and cleavage characteristics of the Cbz group provide a powerful and versatile foundation for linker design. We will explore its chemical properties, deprotection mechanisms, and strategic application in multi-step synthesis and drug delivery, providing the causal insights essential for researchers, scientists, and drug development professionals.

Part 1: Fundamental Chemical & Theoretical Properties

Structure, Stability, and Electronic Profile

The benzyloxycarbonyl group is a carbamate derived from benzyl alcohol. When attached to a primary or secondary amine, it forms a stable, neutral, and often crystalline derivative.[6]

-

Electronic Effects: The defining characteristic of the Cbz group is its ability to temper the reactivity of the amine. The nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group. This delocalization significantly reduces the nucleophilicity and basicity of the amine, preventing it from engaging in undesired side reactions during subsequent synthetic steps.

-

Robust Stability: Cbz-protected amines exhibit remarkable stability across a wide range of reaction conditions, including strongly basic and mildly acidic environments.[1] This robustness is a key advantage, allowing for a broad scope of chemical transformations to be performed on other parts of the molecule without disturbing the protected amine. This stability profile forms the basis of its orthogonality to other common protecting groups, a concept we will explore in detail.[7][8]

Methodologies for Cbz Group Installation

The introduction of the Cbz group is a well-established and reliable transformation. The causality behind the chosen conditions is rooted in maximizing yield while preserving the integrity of the substrate, particularly the stereochemistry of chiral centers in amino acids.

The most common method involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[2][6][9]

Causality of Experimental Choices:

-

The Reagent (Cbz-Cl): Benzyl chloroformate is a highly reactive acylating agent, making the protection reaction efficient and rapid.[2]

-

The Base: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] The choice of base is critical. An inorganic base like sodium carbonate or bicarbonate in an aqueous medium is common for amino acid protection.[1]

-

pH Control: Maintaining the pH between 8 and 10 is crucial.[6] A pH that is too low will result in protonation of the amine, reducing its nucleophilicity and slowing the reaction, while also promoting decomposition of the Cbz-Cl.[6] Conversely, a pH that is too high can lead to the racemization of chiral amino acids.[6]

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents), cooling the mixture in an ice bath to 0-5 °C. This deprotonates the ammonium group of the zwitterionic amino acid, liberating the nucleophilic free amine.[1][9]

-

Reagent Addition: While stirring vigorously to ensure efficient mixing and heat dissipation, add benzyl chloroformate (1.1 equivalents) dropwise. The temperature should be maintained below 5 °C to minimize side reactions.[1]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours to ensure completion.[1]

-

Work-up: Wash the aqueous reaction mixture with diethyl ether to remove any excess unreacted benzyl chloroformate and the byproduct, benzyl alcohol.[1]

-

Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This protonates the carboxylate group, causing the Cbz-protected amino acid to precipitate out of the solution.[1]

-

Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum. The introduction of the Cbz group often yields a product that is easy to crystallize, facilitating purification.[6]

Part 2: Deprotection Mechanisms and Strategies

The true utility of the Cbz group lies in the diverse and highly specific methods available for its removal. The choice of deprotection strategy is dictated by the overall molecular structure, specifically the presence of other functional groups that might be sensitive to the cleavage conditions.

Catalytic Hydrogenolysis: The Primary Cleavage Pathway

This is the most common, mildest, and cleanest method for Cbz deprotection.[10][11] It relies on the cleavage of the relatively weak benzylic C-O bond.